3-(Cyanomethyl)benzoic acid
Overview
Description
3-(Cyanomethyl)benzoic acid is a chemical compound that has been studied for its potential applications in various fields, including materials science and organic synthesis. It is known for its electron-accepting properties, which make it a valuable component in the design of donor-π-acceptor chromophores for dye-sensitized solar cells (DSSCs). The incorporation of this compound into DSSCs has been shown to improve the conversion efficiency of the devices, suggesting its utility in the development of renewable energy technologies .
Synthesis Analysis
The synthesis of derivatives of benzoic acid, such as 3-(Cyanomethyl)benzoic acid, can be achieved through copper-mediated C-H(sp²)/C-H(sp³) coupling reactions. This method has been demonstrated with benzoic acid derivatives and ethyl cyanoacetate, using an 8-aminoquinoline moiety as a bidentate directing group. This approach provides an expedient route to construct complex molecular scaffolds, such as isoquinolinones, which are of significant interest in medicinal chemistry .
Molecular Structure Analysis
The molecular and crystal structures of related cyanomethyl benzoic acid derivatives have been extensively studied using single-crystal X-ray diffractometry. These studies have revealed that the compounds exhibit monoclinic centrosymmetric space groups with molecules in the unit cell connected by hydrogen bonds. The center of symmetry is typically located between the carboxylic acid groups of adjacent molecules. However, in mixed crystals formed by hydrogen bonding, the center of symmetry may be absent, leading to noncentrosymmetric space groups. The unit cell parameters and the conformation of the cyanomethyl chains vary among different derivatives, influencing the packing arrangements within the crystal lattice .
Chemical Reactions Analysis
The reactivity of 3-(Cyanomethyl)benzoic acid in chemical reactions is not explicitly detailed in the provided papers. However, its structural analogs have been used as model compounds for porphyrin precursors, indicating that the cyanomethyl group can participate in further chemical transformations. For instance, 1,2,4,5-tetrakis(cyanomethyl)benzene, a related compound, has been studied for its crystalline structure, which may provide insights into the reactivity of the cyanomethyl group in various orientations and conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Cyanomethyl)benzoic acid are not directly discussed in the provided papers. However, the studies on its molecular and crystal structures suggest that the compound's properties are influenced by its crystalline state and the specific conformation of its cyanomethyl group. The hydrogen bonding observed in the crystal structures of related compounds indicates that 3-(Cyanomethyl)benzoic acid may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and other physical properties . Additionally, the electron-accepting nature of the cyanomethyl group is likely to impact the compound's chemical reactivity and its ability to participate in various organic reactions .
Scientific Research Applications
Organic Synthesis and Chemical Properties
3-(Cyanomethyl)benzoic acid is an intermediate in the synthesis of complex organic molecules. Its incorporation into donor-π-acceptor sensitizers for dye-sensitized solar cells has been shown to lead to devices with improved conversion efficiency compared to more traditional cyanoacetic acid acceptors (Xiang et al., 2013). Furthermore, novel ester/hybrid derivatives of related benzoic acids have demonstrated potential antibacterial activity, highlighting the chemical versatility and applicability of these compounds in developing new drug candidates (Satpute et al., 2018).
Dye-sensitized Solar Cells
Research on 3-(Cyanomethyl)benzoic acid and its derivatives has shown significant applications in the field of renewable energy. For example, derivatives using 4-(Cyanomethyl)benzoic acid as an acceptor group in dye-sensitized solar cells (DSSCs) have shown improved photovoltaic performance. This suggests that substituting traditional acceptor groups with 3-(Cyanomethyl)benzoic acid derivatives can enhance the efficiency of DSSCs (Gupta et al., 2015).
Environmental and Synthetic Applications
3-(Cyanomethyl)benzoic acid and its related compounds have been investigated for their environmental persistence and potential for biodegradation. Studies on microbial degradation of pesticide residues have highlighted the importance of understanding the breakdown processes of similar benzoic acid derivatives to mitigate secondary pollution from agricultural products and address environmental concerns (Huang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(cyanomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATIHVJZEPOWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205412 | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)benzoic acid | |
CAS RN |
5689-33-8 | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(CYANOMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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